molecular formula C14H12ClN3O2S B2860751 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1421442-10-5

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2860751
CAS RN: 1421442-10-5
M. Wt: 321.78
InChI Key: PBIWNHKUWHBGTQ-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.78. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Packing and Aromaticity : A study by Rahmani et al. (2016) investigated the effect of increased aromaticity on crystal packing in compounds containing five-membered heteroaromatic rings like furan and thiophene. This research provides insights into the influence of heteroatom substitution on the stability of supramolecular architecture, which is relevant for the design of materials and drugs. (Rahmani et al., 2016)

  • Catalytic Synthesis and Antioxidant Properties : Prabakaran et al. (2021) synthesized a series of chalcone derivatives, including compounds structurally similar to 5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide. These compounds showed potential as antioxidants. This highlights the significance of these compounds in the field of medicinal chemistry, particularly in the development of antioxidant agents. (Prabakaran et al., 2021)

  • Synthesis and Transformations : El’chaninov et al. (2018) discussed the synthesis and transformation of related pyrazole compounds. This research contributes to the understanding of chemical reactions and potential applications in synthesizing novel compounds with specific properties. (El’chaninov et al., 2018)

  • Decarboxylative Fluorination : A study by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole, provides insights into novel methods of synthesizing fluorinated compounds. This method can be applied to synthesize a variety of fluorinated derivatives, useful in pharmaceuticals and materials science. (Yuan et al., 2017)

  • Synthesis of Functionalized Derivatives : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and investigated their physical properties and chemical reactivity. This research is crucial for the development of new materials with tailored properties, such as non-linear optical (NLO) properties. (Kanwal et al., 2022)

properties

IUPAC Name

5-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-18-10(11-3-2-6-20-11)7-9(17-18)8-16-14(19)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIWNHKUWHBGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

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